molecular formula C9H18O2 B13818853 6,6-Dimethoxy-2-methylhex-2-ene CAS No. 2006-05-5

6,6-Dimethoxy-2-methylhex-2-ene

Cat. No.: B13818853
CAS No.: 2006-05-5
M. Wt: 158.24 g/mol
InChI Key: NHPQZDRVSLYMOD-UHFFFAOYSA-N
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Description

6,6-Dimethoxy-2-methylhex-2-ene is an organic compound with the molecular formula C9H18O2. It is characterized by the presence of two methoxy groups and a methyl group attached to a hexene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethoxy-2-methylhex-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2-methylhex-2-ene with methanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C)

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Methanol or other suitable solvents

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethoxy-2-methylhex-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6,6-Dimethoxy-2-methylhex-2-ene finds applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6,6-Dimethoxy-2-methylhex-2-ene exerts its effects involves interactions with specific molecular targets. The methoxy groups and the double bond in the hexene backbone play crucial roles in its reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethoxy-2-methyl-2-hexene
  • 2,2-Dimethoxy-3-methylbutane
  • 2,2-Dimethoxypropane

Uniqueness

6,6-Dimethoxy-2-methylhex-2-ene is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of two methoxy groups and a methyl group on the hexene backbone differentiates it from other similar compounds, making it valuable for specific synthetic and research applications.

Properties

CAS No.

2006-05-5

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

6,6-dimethoxy-2-methylhex-2-ene

InChI

InChI=1S/C9H18O2/c1-8(2)6-5-7-9(10-3)11-4/h6,9H,5,7H2,1-4H3

InChI Key

NHPQZDRVSLYMOD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(OC)OC)C

Origin of Product

United States

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